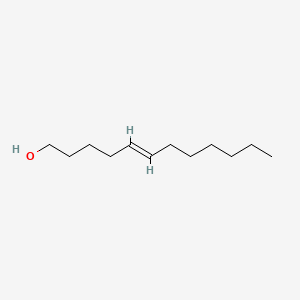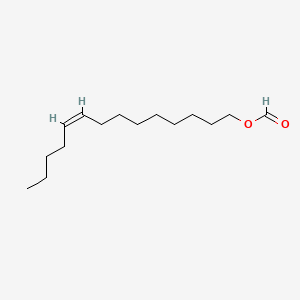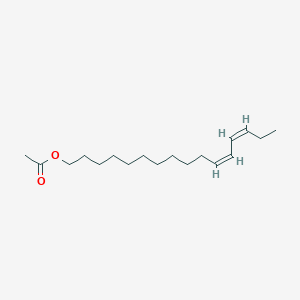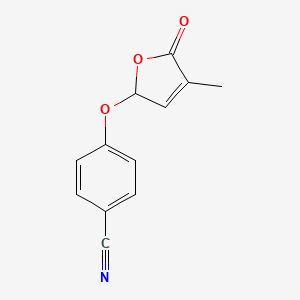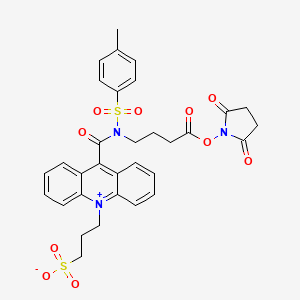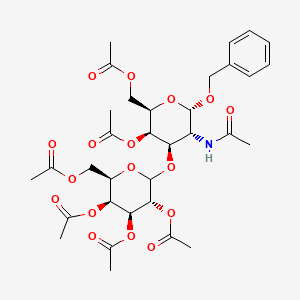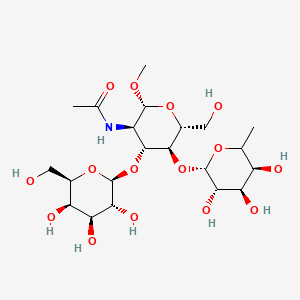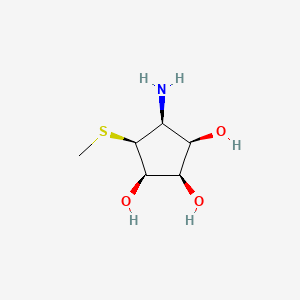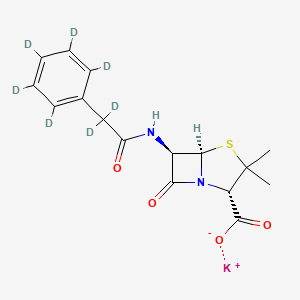
Benzyl Penicillinate-d7 Potassium Salt
説明
Benzyl Penicillinate-d7 Potassium Salt, also known as this compound, is a useful research compound. Its molecular formula is C16H17KN2O4S and its molecular weight is 379.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of Benzyl Penicillinate-d7 Potassium Salt, also known as Penicillin G-d7 Potassium Salt, is the bacterial cell wall. It specifically binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall .
Mode of Action
Penicillin G-d7 inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs. This binding leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting the synthesis of peptidoglycan, a key component of the bacterial cell wall, it weakens the cell wall, leading to osmotic lysis .
Pharmacokinetics
The pharmacokinetic properties of Penicillin G-d7 are influenced by its deuterium labeling. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of the compound’s action is the lysis and death of the bacteria. By inhibiting cell wall synthesis, the bacteria are unable to maintain their structural integrity, leading to cell death .
Action Environment
The action, efficacy, and stability of Penicillin G-d7 can be influenced by various environmental factors.
生化学分析
Biochemical Properties
Benzyl Penicillinate-d7 Potassium Salt plays a crucial role in biochemical reactions by inhibiting cell wall synthesis in bacteria. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound interacts with various enzymes and proteins involved in cell wall synthesis, making it effective against a broad spectrum of gram-positive and some gram-negative bacteria .
Cellular Effects
This compound affects various types of cells and cellular processes by inhibiting bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall integrity, causing bacterial cell death. The compound influences cell signaling pathways by interfering with the normal function of PBPs, which are involved in the synthesis of peptidoglycan . Additionally, it can impact gene expression related to cell wall synthesis and cellular metabolism by inducing stress responses in bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are enzymes responsible for the final stages of peptidoglycan synthesis in bacterial cell walls . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the weakening of the cell wall and ultimately results in bacterial cell lysis . The compound’s deuterium labeling allows for detailed studies of its binding interactions and the resulting changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that the compound can maintain its antibacterial activity for a significant duration, although gradual degradation may occur . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist over time, with sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as seizures and allergic reactions, including anaphylaxis, have been observed . Threshold effects have been noted, where a minimum effective dose is required to achieve antibacterial activity, and exceeding this dose can lead to toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation and excretion of penicillin . The compound is metabolized in the liver, where it undergoes hydrolysis to form penicilloic acid, an inactive metabolite . This metabolic process involves enzymes such as beta-lactamases, which can hydrolyze the beta-lactam ring of the compound . The stable isotope labeling allows for precise measurement of metabolic flux and metabolite levels in pharmacokinetic studies .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . The stable isotope labeling enables detailed studies of the compound’s transport and distribution patterns .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it exerts its antibacterial effects . The compound’s activity is directed towards PBPs located in the cell membrane, which are involved in peptidoglycan synthesis . Post-translational modifications and targeting signals may influence the compound’s localization to specific compartments or organelles within bacterial cells . The stable isotope labeling allows for precise tracking of the compound’s subcellular distribution and activity .
特性
IUPAC Name |
potassium;(2S,5R,6R)-6-[[2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1/i3D,4D,5D,6D,7D,8D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNDLOXRXUOGIU-RSWIJXEESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)[O-])[2H])[2H].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17KN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747135 | |
| Record name | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352323-25-2 | |
| Record name | Potassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-{[2-(~2~H_5_)phenyl(~2~H_2_)ethanoyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


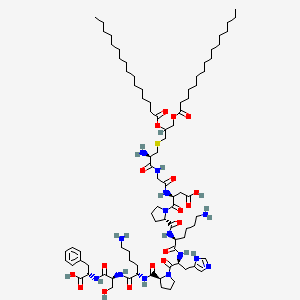

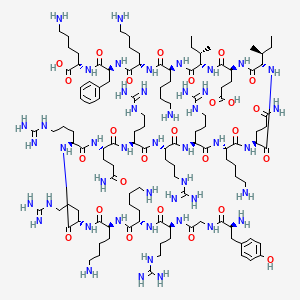
![acetic acid;(4S)-4-[[2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(E)-hex-3-enoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B561605.png)

